9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide
Overview
Description
Preparation Methods
The synthesis of 9,9,9-TRIFLUORO-8-OXO-N-PHENYLNONANAMIDE involves several steps. One common method includes the reaction of a trifluoromethyl ketone with a nonanamide derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
9,9,9-TRIFLUORO-8-OXO-N-PHENYLNONANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
9,9,9-TRIFLUORO-8-OXO-N-PHENYLNONANAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of enzyme inhibition.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 9,9,9-TRIFLUORO-8-OXO-N-PHENYLNONANAMIDE involves its interaction with specific molecular targets. One known target is histone deacetylase-like amidohydrolase, an enzyme involved in the regulation of gene expression. The compound inhibits this enzyme by binding to its active site, thereby affecting the enzyme’s activity and downstream biological processes .
Comparison with Similar Compounds
9,9,9-TRIFLUORO-8-OXO-N-PHENYLNONANAMIDE is unique due to its trifluoromethyl ketone moiety, which contributes to its specific chemical properties and biological activity. Similar compounds include:
Suberoylanilide hydroxamic acid (SAHA): Another histone deacetylase inhibitor with a different chemical structure.
Trichostatin A: A hydroxamic acid derivative with histone deacetylase inhibitory activity.
Valproic acid: A compound with similar biological effects but a different chemical structure.
Properties
Molecular Formula |
C15H18F3NO2 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
9,9,9-trifluoro-8-oxo-N-phenylnonanamide |
InChI |
InChI=1S/C15H18F3NO2/c16-15(17,18)13(20)10-6-1-2-7-11-14(21)19-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,19,21) |
InChI Key |
KRCXZGYVOZSCSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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